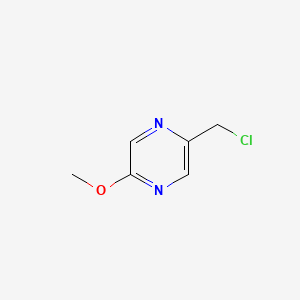

![molecular formula C30H23N B3027045 N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 122215-84-3](/img/structure/B3027045.png)

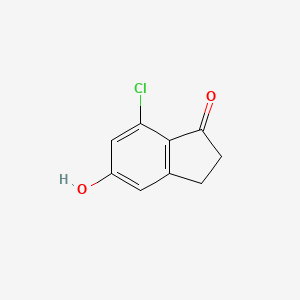

N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine, also known as NBPBA, is a synthetic organic compound belonging to the class of compounds known as biphenylamines. It has a wide range of applications in scientific research, including its use as a probe for the investigation of biological processes, as a fluorescent probe for imaging, and as a tool for drug discovery.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

- Synthesis for Optoelectronic Applications : N,N-Diarylthiophen-2-amine units, related to the chemical structure , are significant for the synthesis of optoelectronic devices. A specific example is N,N-bis (4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, synthesized using a Buchwald–Hartwig cross-coupling reaction. This compound's structure was established through various spectroscopy methods, underlining its potential in optoelectronic applications (Chmovzh & Rakitin, 2021).

OLED Materials

Hole Transporting Material in OLEDs : Compounds like N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine (TDAB-BP) have been synthesized and used in OLED devices as efficient hole transporting materials. They exhibit high hole mobility, excellent thermal and morphological stability, and improved performance compared to standard devices (Zhiguo et al., 2015).

Blue OLEDs Material : Related biphenyl derivatives have been developed for blue OLEDs. Their photophysical properties and electroluminescent performance indicate potential for the generation of non-doped deep blue electroluminescent materials (Gao et al., 2017).

Liquid Crystal Compounds

- Nematic Liquid Crystal Compound Synthesis : Series of N1-(4'-((4-(alkyloxy)benzylidene)amino)-[1,1'-biphenyl]-4-yl)-N4-(4'-((Z)-(4-(alkyloxy)benzylidene)amino)-[1,1'-biphenyl]-4-yl)terephthalamides were synthesized, showing significant liquid crystal properties. This emphasizes the application of such compounds in liquid crystal technology (Hasan, 2018).

Safety and Hazards

Zukünftige Richtungen

Biphenyl derivatives are being explored as small-molecule inhibitors of PD-1/PD-L1, with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . This could be a potential future direction for “N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine”, depending on its specific properties and effects.

Wirkmechanismus

Target of Action

N,N-Bis(4-biphenylyl)aniline, also known as N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine, primarily targets the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction is a key player in cancer immunotherapy, as it is involved in the immune evasion of cancer cells .

Mode of Action

The compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . It blocks this interaction, thereby preventing the immune evasion of cancer cells and enabling the immune system to target and destroy the cancer cells .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the PD-1/PD-L1 interaction. Specifically, it influences the β-aryl ether and biphenyl degradation pathways , as well as the protocatechuate (PCA) 4,5-cleavage pathway and the multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the breakdown of complex organic molecules, and their alteration can have downstream effects on cellular processes .

Pharmacokinetics

The pharmacokinetics of N,N-Bis(4-biphenylyl)aniline involve its absorption, distribution, metabolism, and excretion (ADME) . As a small-molecule inhibitor, it has advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties compared to larger molecules . .

Result of Action

The primary result of the compound’s action is the blockade of the PD-1/PD-L1 interaction , which can lead to the activation of the immune system against cancer cells . This can result in the destruction of cancer cells and potentially lead to the regression of tumors .

Action Environment

The action, efficacy, and stability of N,N-Bis(4-biphenylyl)aniline can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity . .

Biochemische Analyse

Biochemical Properties

Biphenyl derivatives, including N,N-Bis(4-biphenylyl)aniline, have been identified as small-molecule inhibitors of PD-1/PD-L1 . PD-1 and PD-L1 are proteins that play a crucial role in immune response regulation . The interaction between N,N-Bis(4-biphenylyl)aniline and these proteins could potentially influence biochemical reactions within the body .

Cellular Effects

The cellular effects of N,N-Bis(4-biphenylyl)aniline are primarily related to its role as a PD-1/PD-L1 inhibitor . By inhibiting the interaction between PD-1 and PD-L1, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N,N-Bis(4-biphenylyl)aniline involves its interaction with PD-1/PD-L1 . As a small-molecule inhibitor, it binds to these proteins, potentially inhibiting their interaction and thus influencing the immune response . This could lead to changes in gene expression and other molecular-level effects .

Eigenschaften

IUPAC Name |

N,4-diphenyl-N-(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)31(28-14-8-3-9-15-28)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKVZTGWNITVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)

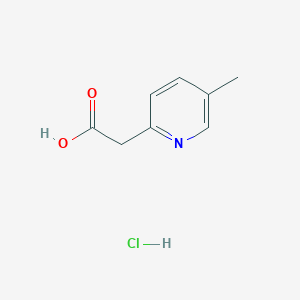

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)

![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)

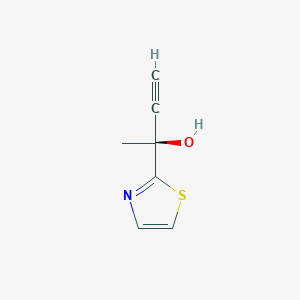

![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)

![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)